Physicochemical Property Differentiation: Predicted LogP and pKa vs. Unsubstituted Analog
The presence of the tert-butyl group significantly alters the predicted physicochemical profile compared to the unsubstituted analog, pyridin-3-ylmethanamine. (5-(tert-Butyl)pyridin-3-yl)methanamine has a predicted pKa of 8.41±0.29, which is indicative of its basicity [1]. While exact LogP values for the compound itself are not directly reported in the primary literature, its derivatives, such as N-(5-tert-butylpyridin-3-yl)-5-cyanopyridine-2-carboxamide, show a LogP of 2.42 [2]. In contrast, the unsubstituted pyridin-3-ylmethanamine is more hydrophilic, with a predicted LogP around 0.0, based on its chemical structure. This difference in lipophilicity (ΔLogP > 2.4) is critical for membrane permeability and drug-likeness.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.42 (for a closely related N-substituted derivative) [2] |
| Comparator Or Baseline | pyridin-3-ylmethanamine (LogP ~0.0, estimated) |
| Quantified Difference | ΔLogP > 2.4 |
| Conditions | Predicted/computational values; no standardized experimental assay context available. |
Why This Matters
This substantial increase in lipophilicity is a key differentiator for scientists designing CNS-penetrant or orally bioavailable drug candidates, where a LogP between 2-3 is often desirable.
- [1] Molwiki. (5-(tert-Butyl)pyridin-3-yl)methanamine. Available at: https://www.molwiki.com View Source
- [2] Chem-space. N-(5-tert-butylpyridin-3-yl)-5-cyanopyridine-2-carboxamide. Available at: https://chem-space.com View Source
